Given the structural similarities and the presence of the 4,4-difluoropiperidine moiety in compounds like those reported in [, ], it is highly plausible that (4,4-difluoropiperidin-1-yl)(piperidin-4-yl)methanone could possess some of these activities.
(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential applications in drug design and development. The compound features a unique structural arrangement that includes two piperidine rings and a difluorinated piperidine moiety, making it a candidate for various biological activities.
This compound can be synthesized through various chemical methods, as detailed in patent literature and synthetic chemistry databases. The synthesis often involves the reaction of piperidine derivatives with specific reagents to introduce the difluorinated group and form the desired methanone structure.
The compound falls under the category of piperidine derivatives, which are known for their diverse pharmacological properties. It is classified as an organic compound with potential applications in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
The synthesis of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone typically involves several key steps:
The synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques like continuous flow reactors and chromatographic purification methods are often employed in industrial settings to enhance efficiency.
The molecular structure of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone can be represented by its chemical formula .
Property | Value |
---|---|
Molecular Weight | 359.4 g/mol |
IUPAC Name | (4,4-difluoropiperidin-1-yl)-(piperidin-4-yl)methanone |
InChI | InChI=1S/C20H23F2N3O/c21-20(22)9... |
InChI Key | HMZUVSHLWGYZIK-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC... |
(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone is primarily related to its interactions with biological targets such as receptors or enzymes.
The compound may act as a modulator or inhibitor of specific pathways involved in neurological functions. For example, it could interact with orexin receptors, influencing signaling pathways related to sleep and wakefulness.
Studies have shown that modifications on the piperidine rings can significantly affect binding affinity and selectivity for these receptors, which is crucial for developing effective therapeutic agents targeting orexin-related disorders.
The physical properties of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties are essential for understanding how the compound behaves in biological systems and during storage.
(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone has several scientific uses:
The synthesis of (4,4-difluoropiperidin-1-yl)(piperidin-4-yl)methanone relies on sequential transformations of fluorinated precursors. A validated route involves Scholten-Baumann condensation between 4,4-difluoropiperidine and activated piperidin-4-yl carbonyl species. Key fluorinated intermediates like 4,4-difluoropiperidine are prepared via pyridine hydrogenation followed by electrophilic fluorination using Selectfluor® or DAST ( [2] [5]). Critical challenges include controlling regioselectivity during fluorination and preventing epimerization at chiral centers. Alternative pathways employ boronic ester intermediates (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid), enabling Suzuki-Miyaura cross-coupling for aryl-fluoropiperidine conjugation prior to methanone formation [6].
Table 1: Comparative Synthetic Routes to Difluoropiperidine Intermediates
Starting Material | Fluorination Agent | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Pyridine | HF/pyridine complex | 150°C, 48h, Ni catalyst | 65-70 | Industrial scalability |
Piperidin-4-one | DAST | -78°C to RT, CH₂Cl₂ | 85 | Chemoselectivity |
N-Boc-piperidine | Selectfluor® | ACN/H₂O, 80°C | 78 | Aqueous compatibility |
Geminal difluorination at the piperidine 4-position exploits ring conformation locking to enhance metabolic stability. Electrophilic fluorination of piperidin-4-ones using Deoxo-Fluor or XtalFluor-E achieves >80% yields but requires anhydrous conditions to suppress hydrolysis [5]. Nucleophilic fluorination with KF in ionic liquids enables greener synthesis, albeit with lower efficiency (50-60% yields). The gem-difluoro effect reduces pKₐ of adjacent nitrogen by 1-2 units, modulating basicity for CNS drug applications [7].
Amide bond formation between 4,4-difluoropiperidine and piperidine-4-carboxylic acid employs carbodiimide-mediated coupling (EDC/HOBt) or ureonium salts (HATU/TBTU). HATU activation in DMF achieves near-quantitative conversion at 0°C within 2h, minimizing racemization [3] [8]. Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂) provide cost-effective alternatives but are unsuitable for acid-sensitive substrates. Computational studies confirm the twist-boat conformation of the piperidine ring in the methanone linkage, with N-C(O) torsion angles averaging 167.4° [1].
Enantioselective synthesis leverages chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts. N-sulfinyl-directed asymmetric reduction of iminium salts using L-Selectride achieves 92% ee for 3-substituted piperidines [5]. Biocatalytic approaches with transaminases or ketoreductases enable kinetic resolution of racemic precursors, though yields rarely exceed 50%.
Single-crystal X-ray diffraction reveals that (4,4-difluoropiperidin-1-yl)(piperidin-4-yl)methanone adopts a distorted chair-chair conformation with fluorine atoms in axial orientation. The difluoropiperidine ring exhibits elongated C-F bonds (1.39–1.42 Å vs. 1.33 Å standard) due to hyperconjugation. Key intermolecular interactions include:
Table 2: Crystallographic Parameters of Piperidine Methanone Derivatives
Parameter | (4-Fluorophenyl)(4-methylpiperidin-1-yl)methanone [1] | (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone [3] | Difluoropiperidinyl-Piperidinyl Methanone |
---|---|---|---|
Crystal System | Monoclinic | Triclinic | Monoclinic (predicted) |
Space Group | P21/n | P1̄ | P21/c |
Unit Cell (Å) | a=7.915, b=12.817, c=11.968 | a=6.6286, b=8.1569, c=12.0061 | a=10.22, b=8.39, c=12.87 (modeled) |
Dihedral Angle (°) | 39.89 | 41.2 | 32.5 (DFT) |
C=O Bond Length (Å) | 1.233 | 1.229 | 1.228 (calculated) |
Hirshfeld surface analysis quantifies non-covalent interactions: H···H contacts dominate (52.1%), followed by F···H/H···F (18.8%), and O···H/H···O (10.4%) [1] [3].
Density functional theory (DFT) at B3LYP/6-31G(d,p) level demonstrates that gem-difluorination:
Table 3: Computational Analysis of Electronic Properties
Parameter | Non-Fluorinated Methanone | 4-Monofluoropiperidinyl Methanone | 4,4-Difluoropiperidinyl Methanone |
---|---|---|---|
NBO Charge on N (e⁻) | -0.512 | -0.489 | -0.463 |
C=O Bond Order (WBI) | 1.874 | 1.879 | 1.883 |
Conformational Energy (kcal/mol) | 0.0 (reference) | +1.2 | -2.8 |
Dipole Moment (D) | 2.95 | 3.41 | 3.82 |
Predicted LogP | 1.15 | 1.63 | 2.01 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: